Product packaging for Chlormephos-oxon(Cat. No.:CAS No. 16500-52-0)

Chlormephos-oxon

Cat. No.: B579251
CAS No.: 16500-52-0
M. Wt: 218.632
InChI Key: KRTBZJBLNRDSGZ-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds and Their Environmental Relevance

Organophosphorus (OP) compounds are a major class of chemicals used extensively in agriculture as pesticides, as well as in various industrial applications. agronomyjournals.comauctoresonline.org Their widespread use has led to their presence in various environmental compartments, including soil, water, and the atmosphere. geoscienceworld.org While valued for their effectiveness, concerns exist regarding their impact on non-target organisms and ecosystems. agronomyjournals.comauctoresonline.org Unlike the more persistent organochlorine pesticides, organophosphorus compounds generally degrade more rapidly in the environment. clinmedjournals.org However, their frequent application can result in pseudo-persistence and pose risks to aquatic and terrestrial life. auctoresonline.org

The environmental fate of organophosphorus pesticides is influenced by factors such as microbial activity, pH, temperature, and sunlight. geoscienceworld.org Degradation can occur through hydrolysis, photolysis, and biodegradation, with microbial breakdown often being the most significant pathway. geoscienceworld.org However, under certain conditions, such as low temperatures and specific pH levels, the persistence of these compounds can increase, allowing for potential transport into groundwater and surface water. geoscienceworld.org

Genesis and Significance of Oxon Metabolites within Organophosphorus Chemistry

A crucial aspect of organophosphorus chemistry is the metabolic transformation of parent compounds into their oxon metabolites. Many organophosphorus insecticides are of the phosphorothioate (B77711) class, containing a phosphorus-sulfur double bond (P=S). neptjournal.com In this form, they are often less potent inhibitors of acetylcholinesterase, the primary target enzyme. neptjournal.com

The genesis of the more toxic oxon form occurs through a process called oxidative desulfuration, primarily mediated by cytochrome P450 (CYP) enzymes in living organisms. neptjournal.comvulcanchem.commsstate.edu This bioactivation process replaces the sulfur atom with an oxygen atom, creating a phosphorus-oxygen double bond (P=O). neptjournal.comvulcanchem.com This structural change significantly increases the electrophilicity of the phosphorus atom, enhancing its ability to inhibit acetylcholinesterase. vulcanchem.com The formation of these oxon metabolites is a key step in the toxic action of many organophosphorus insecticides. neptjournal.com This transformation can also occur in the environment through processes like ozonation. nih.govusc.edu

Specific Contextualization of Chlormephos-oxon as a Key Metabolite

This compound (CAS Number: 16500-52-0) is the oxon metabolite of the organothiophosphate insecticide chlormephos (B165930). vulcanchem.comchemicalbook.com Chlormephos itself is used as a soil insecticide. chemicalbook.com The conversion of chlormephos to this compound is a critical bioactivation step that transforms the relatively less toxic parent compound into a more potent inhibitor of acetylcholinesterase. vulcanchem.com This metabolic activation is primarily carried out by cytochrome P450 enzymes. vulcanchem.com The molecular structure of this compound features a central phosphorus atom bonded to three oxygen atoms and a sulfur atom linked to a chloromethyl group, a configuration that is key to its biological activity. vulcanchem.com

Physicochemical Properties of this compound
PropertyValueSource
CAS Number16500-52-0 vulcanchem.comchemicalbook.comchembk.comxrchemical.comguidechem.comgaliza-analitica.comdicsa.eslookchem.comlookchem.comlookchem.com
Molecular FormulaC5H12ClO3PS vulcanchem.comchembk.comgaliza-analitica.com
Molecular Weight218.641 g/mol vulcanchem.comgaliza-analitica.com
Density1.2610 g/cm³ (at 18°C) vulcanchem.comchembk.com
Boiling Point113-115°C (at 3.5 Torr) vulcanchem.comchembk.com

Current State of Academic Research on this compound and Related Oxons

Current research on this compound and other organophosphorus oxons focuses on several key areas. A significant portion of research is dedicated to understanding their toxicological effects, which primarily stem from the inhibition of acetylcholinesterase. vulcanchem.com Beyond this primary mechanism, studies are also exploring non-cholinergic effects, such as the inhibition of other serine hydrolases like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). vulcanchem.com

Another major research focus is the development of sensitive and specific analytical methods for the detection and quantification of oxon metabolites in various environmental and biological samples. vulcanchem.com Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly employed for this purpose. vulcanchem.com Furthermore, there is ongoing investigation into the metabolic pathways of parent organophosphorus compounds, including the enzymatic systems responsible for both bioactivation to oxons and their subsequent detoxification. vulcanchem.commdpi.com Studies have identified enzymes like paraoxonase 1 (PON1) and carboxylesterases as being involved in the hydrolysis and detoxification of oxons. vulcanchem.com

Research Gaps and Future Directions in this compound Studies

Despite the existing body of research, several gaps remain in the understanding of this compound and related metabolites. While the primary mechanism of toxicity is well-established, further research is needed to fully elucidate the non-cholinergic mechanisms and their toxicological significance. vulcanchem.com The long-term effects of low-level exposure to this compound, particularly on neurodevelopment, are not fully understood. vulcanchem.com

Future research should also focus on the environmental fate and transport of this compound. More comprehensive data is needed on its persistence, degradation, and potential for bioaccumulation in different environmental matrices. Additionally, there is a need to develop more comprehensive human biomonitoring data to accurately assess population-wide exposure levels. plos.orghh-ra.org Research into the metabolic and toxicity mechanisms of organophosphorus compounds, including their oxon metabolites, is an area with many unanswered questions. bohrium.com Understanding the complete metabolic profile of chlormephos, including all its metabolites and their respective toxicities, is crucial for a comprehensive risk assessment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClO3PS B579251 Chlormephos-oxon CAS No. 16500-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloromethylsulfanyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClO3PS/c1-3-8-10(7,9-4-2)11-5-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTBZJBLNRDSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formation and Transformation Pathways of Chlormephos Oxon

Oxidative Desulfuration Mechanisms of Parent Thiophosphates

The conversion of the parent compound, chlormephos (B165930), into its active oxon form is a key metabolic process known as oxidative desulfuration. This bioactivation is a common feature of organothiophosphate pesticides, where a thion (P=S) group is replaced by an oxon (P=O) group.

Enzymatic Bioactivation of Chlormephos to Chlormephos-oxon

The bioactivation of chlormephos to this compound is primarily an enzymatic process that occurs in living organisms. epa.gov This metabolic pathway involves the substitution of the sulfur atom in the P=S bond with an oxygen atom, resulting in the formation of the P=O bond characteristic of the oxon. epa.gov This transformation dramatically increases the electrophilicity of the central phosphorus atom, enhancing its ability to phosphorylate and thereby inhibit acetylcholinesterase. epa.gov The general reaction is a critical activation step, converting the relatively less toxic parent compound into its potent, biologically active form. epa.govapvma.gov.au

Role of Cytochrome P450 Isoforms in Oxonogenesis

The primary enzymatic system responsible for the oxidative desulfuration of chlormephos is the cytochrome P450 (CYP) monooxygenase system, which is predominantly located in the liver but also present in other tissues. epa.govapvma.gov.au While specific research on chlormephos is limited, extensive studies on analogous organothiophosphates like chlorpyrifos (B1668852) and parathion (B1678463) have identified several CYP isoforms involved in this bioactivation, also known as oxonogenesis. mdpi.comscielo.brnih.gov

Research indicates that multiple CYP isoforms can catalyze this reaction. For instance, the metabolism of chlorpyrifos and parathion into their respective oxons is mediated by isoforms including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. mdpi.comnih.gov Notably, CYP2B6 has been shown to have the highest catalytic efficiency for forming chlorpyrifos-oxon. nih.gov Furthermore, CYP2D6 has also been identified as an important enzyme in the bioactivation pathway for both chlorpyrifos and parathion. scielo.br It is therefore highly probable that these same or similar isoforms are responsible for the oxonogenesis of chlormephos. The process is believed to proceed through an unstable phosphooxythiiran intermediate, which then rearranges to form the oxon and releases a reactive sulfur atom. nih.gov

Table 1: Human Cytochrome P450 Isoforms Implicated in Organothiophosphate Oxonogenesis This table is based on data from analogous compounds like chlorpyrifos and parathion.

CYP IsoformRole in Oxonogenesis of Analogues (e.g., Chlorpyrifos, Parathion)Reference
CYP1A2Metabolizes parathion and chlorpyrifos mdpi.comnih.gov
CYP2B6Metabolizes parathion and chlorpyrifos; highest efficiency for chlorpyrifos-oxon mdpi.comnih.gov
CYP2C9Metabolizes parathion mdpi.com
CYP2C19Metabolizes parathion and chlorpyrifos mdpi.com
CYP2D6Catalyzes bioactivation of chlorpyrifos and parathion scielo.br
CYP3A4Metabolizes parathion and chlorpyrifos mdpi.comscielo.brnih.gov

Identification of Initial Biotransformation Pathways

In addition to oxidative desulfuration, the parent chlormephos molecule can undergo other transformations that represent competing metabolic or degradation pathways. neptjournal.com In strongly basic solutions, two primary hydrolytic degradation routes have been identified. neptjournal.com The first involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-C bond and yielding O,O-diethyl phosphorothioate (B77711). neptjournal.com The second pathway involves an attack on the S-methylene carbon atom, which produces O,O-diethyl phosphorodithioate (B1214789). neptjournal.com These two hydrolytic routes are considered to be dominant in the metabolism of the parent insecticide. neptjournal.com Furthermore, in soil environments, chlormephos can be converted to ethion, likely through the attack of the O,O-diethyl phosphorodithioate metabolite on the S-methylene carbon of another chlormephos molecule. neptjournal.com

Environmental Degradation Dynamics of this compound

Once formed, this compound is subject to further transformation in the environment through processes such as hydrolysis and photolysis. epa.govnih.gov These degradation dynamics are critical in determining its persistence and potential for environmental exposure.

Hydrolytic Stability and Decomposition Kinetics in Aqueous Systems

This compound can undergo non-enzymatic hydrolysis in aqueous systems, a process that is significantly influenced by pH. epa.gov While specific kinetic data for this compound is scarce, studies on the closely related chlorpyrifos-oxon provide valuable insights. The hydrolysis of chlorpyrifos-oxon is substantially faster than its parent compound, chlorpyrifos. epa.gov The rate of degradation increases significantly as the pH becomes more alkaline. apvma.gov.au For example, the half-life of chlorpyrifos-oxon at 23°C has been measured to be 20.9 days at pH 8, but this decreases to 6.7 days at pH 9. At a highly alkaline pH of 11.8, the half-life is dramatically reduced to just 13.9 minutes. Another study found the half-life of chlorpyrifos-oxon to be 6.3 days at pH 7 and 0.7 days at pH 9. apvma.gov.au The primary hydrolysis product of chlorpyrifos-oxon is 3,5,6-trichloro-2-pyridinol (B117793) (TCP). epa.gov Given the structural similarities, a comparable pH-dependent stability profile is expected for this compound.

Table 2: Hydrolysis Half-Life of Chlorpyrifos-Oxon in Aqueous Systems This data for the analogue compound chlorpyrifos-oxon illustrates the pH-dependent stability expected for this compound.

pHTemperatureHalf-Life (t½)Reference
5Not Specified>85 days apvma.gov.au
7Not Specified6.3 days apvma.gov.au
7Not Specified5 days epa.gov
823°C20.9 days
9Not Specified0.7 days apvma.gov.au
923°C6.7 days
11.823°C13.9 minutes

Photolytic Transformation Processes and By-products

Photolysis, or degradation by light, is another significant pathway for the transformation of both chlormephos and its oxon. The photolysis of the parent compound, chlormephos, in the presence of photosensitizers has been shown to be a route for the formation of this compound. neptjournal.com This process, which involves an attack on the thiono sulfur, also produces other by-products such as O,O-diethyl phosphorothioate and diethyl phosphate (B84403). neptjournal.com

The oxon metabolite itself is also subject to photolytic degradation. Data for the analogue chlorpyrifos-oxon show that it undergoes both direct and indirect photolysis, with reported half-lives of 6 hours and 8 hours, respectively. epa.gov This indicates that this compound is likely to be non-persistent in sunlit surface waters. While the specific by-products of this compound photolysis are not well-documented, the degradation of the parent compound suggests that cleavage of the P-S bond (or P-O bond in the oxon) is a likely outcome, leading to the formation of simpler phosphate derivatives. neptjournal.com

Microbial and Enzymatic Biotransformation in Soil Matrices

The breakdown of organophosphorus compounds like this compound in soil is largely driven by microbial activity. nih.gov Soil-dwelling microorganisms, including various species of bacteria and fungi, are the primary agents of biotransformation. nih.govmdpi.com These microbes produce a range of extracellular enzymes, such as hydrolases and oxidoreductases, which accumulate in the soil and mediate the degradation of pesticides. nih.gov This process is a critical Phase I biotransformation reaction that reduces the persistence and toxicity of the pesticide. nih.gov

The enzymatic degradation involves breaking down the pesticide molecule through hydrolysis and oxidation, which introduces polar functional groups and typically renders the compound less toxic. nih.gov While specific microbial strains that degrade this compound are not extensively detailed in the reviewed literature, the general process for organophosphates is well-established. Microorganisms utilize the pesticide as a source of carbon and energy, facilitating its breakdown into simpler, less harmful substances. nih.gov The rate and extent of this degradation can be influenced by various soil properties, including pH, structure, and the existing level of biological activity. researchgate.net

Table 1: Key Factors in the Biotransformation of this compound in Soil

FactorDescriptionSignificance
Microbial Agents Bacteria and fungi present in the soil. nih.govmdpi.comPrimary drivers of degradation, using the compound as a carbon source. nih.gov
Key Enzymes Hydrolases and oxidoreductases produced by microbes. nih.govCatalyze the hydrolysis and oxidation reactions that break down the pesticide molecule. nih.gov
Transformation Type Phase I Biotransformation (e.g., hydrolysis, oxidation). nih.govIncreases polarity and reduces the toxicity of the parent compound. nih.gov
Environmental Conditions Soil pH, texture, organic matter content, and oxygen levels. researchgate.netInfluence microbial activity and the rate of enzymatic degradation.

Characterization of this compound Degradation Products and Intermediates

The degradation of this compound primarily proceeds through the hydrolysis of its phosphate ester bonds. vulcanchem.com This cleavage results in the formation of smaller, more polar, and generally less toxic metabolites. vulcanchem.combesjournal.com Non-enzymatic hydrolysis can also occur, particularly under alkaline conditions. vulcanchem.com

Formation of Diethyl Phosphate and Diethyl Phosphorothioate

The hydrolysis of organophosphorus compounds yields distinct dialkyl phosphate metabolites depending on the starting molecule. The breakdown of this compound, which has a P=O bond, results in the formation of Diethyl Phosphate (DEP). rsc.org Conversely, the degradation of its parent compound, chlormephos, which possesses a P=S bond, yields O,O-diethyl hydrogen phosphorothioate (often referred to as Diethyl Phosphorothioate or DETP). chemicalbook.comnih.gov This distinction is critical for accurately identifying the original compound based on its metabolites. Studies on the parent compound, chlormephos, confirm that both diethyl phosphate and diethyl phosphorothioate are found as urinary metabolites in rats, indicating that both the oxon and thion forms are metabolized in vivo. chemicalbook.comnih.gov

Table 2: Precursor Compounds and Their Primary Dialkyl Phosphate Hydrolysis Products

Precursor CompoundChemical Structure FeaturePrimary Hydrolysis Product
This compoundP=O (Oxon)Diethyl Phosphate (DEP) rsc.org
ChlormephosP=S (Thion)Diethyl Phosphorothioate (DETP) chemicalbook.comnih.gov

Identification of Other Esterase-Mediated Hydrolysis Products

The detoxification of this compound is significantly aided by specific esterase enzymes that catalyze its hydrolysis. vulcanchem.com These enzymes act as bioscavengers by breaking the ester bonds of the organophosphate, rendering it inactive. mdpi.com

Key enzymes involved in this process include:

  • Paraoxonase 1 (PON1) : This A-esterase, associated with high-density lipoproteins (HDL) in plasma, is a primary enzyme responsible for hydrolyzing this compound and other organophosphate oxons. vulcanchem.comnih.govnih.gov By cleaving the phosphate ester bond, PON1 effectively detoxifies the compound. vulcanchem.combesjournal.com
  • Carboxylesterases (CarbE) : This family of enzymes can also hydrolyze this compound. vulcanchem.combesjournal.com They are important for the detoxification of a number of organophosphorus insecticides by catalyzing the hydrolysis of ester bonds. besjournal.com However, unlike PON1, carboxylesterases can become inactivated in the process of hydrolyzing the compound. vulcanchem.com
  • The action of these esterases cleaves the this compound molecule, separating the diethyl phosphate moiety from the chloromethylthio group, thus neutralizing its primary toxic mechanism. vulcanchem.com

    Table 3: Esterases Involved in this compound Detoxification

    EnzymeEnzyme ClassFunction in Detoxification
    Paraoxonase 1 (PON1) A-esterase / Phosphoric Triester Hydrolase (EC 3.1.8.1) nih.govscielo.brCatalytically hydrolyzes the phosphate ester bond of this compound, leading to its detoxification. vulcanchem.combesjournal.com
    Carboxylesterases (CarbE) Carboxylic Ester Hydrolase (EC 3.1.1.1) besjournal.commdpi.comHydrolyzes this compound but can be stoichiometrically inhibited (inactivated) during the reaction. vulcanchem.combesjournal.com

    Advanced Analytical Methodologies for Chlormephos Oxon Detection and Quantification

    Chromatographic Techniques Coupled with Mass Spectrometry

    Chromatographic techniques are indispensable for separating complex mixtures, while mass spectrometry provides highly specific detection and quantification. The combination of these technologies offers unparalleled performance for trace-level analysis of organophosphate oxons.

    Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem variant (GC-MS/MS) are well-established techniques for analyzing volatile and semi-volatile compounds. For organophosphate oxons, GC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes, significantly enhances selectivity and sensitivity by targeting specific precursor-to-product ion transitions characteristic of the analyte drawellanalytical.comfrontiersin.org.

    GC-MS has been applied to the analysis of various organophosphate oxons in water samples, achieving good linearity (R² > 0.991) and limits of detection (LODs) in the range of 0.5 to 20 ng/mL for some oxon compounds researchgate.net. While GC-MS/MS might be more suitable for less thermally labile organophosphates, advancements in instrumentation and stationary phases continue to improve its applicability for a broader range of analytes, including certain oxons drawellanalytical.comthermofisher.com. The ability to achieve rapid separations and sensitive detection makes GC-MS/MS a valuable tool in multi-residue pesticide analysis thermofisher.com.

    Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), including Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), is often preferred for the analysis of organophosphate oxons due to their polarity and potential for thermal degradation, which can be problematic for GC. These techniques provide excellent sensitivity, selectivity, and are adaptable to various matrices such as air, water, food, and biological samples frontiersin.orgnih.govarxiv.org.

    A significant advancement is the development of LC-MS/MS methods capable of detecting organophosphate oxons like Chlorpyrifos-oxon (CPF-O) in air samples, achieving LODs as low as 0.15 ng/sample with high recovery rates (71–113%) nih.gov. These methods typically employ MRM detection and demonstrate significantly lower limits of quantification (LOQ) compared to GC-MS nih.gov. UHPLC-MS/MS further enhances analytical efficiency by reducing run times and improving chromatographic resolution, utilizing columns with smaller particle sizes and higher flow rates eurl-pesticides.euchromatographyonline.com. Such methods have been successfully applied for the simultaneous quantification of organophosphate metabolites in urine and a wide range of pesticides in food matrices like honey and tea, achieving very low LODs (e.g., 0.005 mg/kg in honey) and high accuracy chromatographyonline.comnih.govufmg.br. The integration of Atmospheric Pressure Chemical Ionization (APCI) with LC-MS/MS has also expanded its applicability to compounds traditionally analyzed by GC chromatographyonline.com.

    Effective chromatographic separation is crucial for the accurate quantification of Chlormephos-oxon by minimizing matrix interferences and co-elution. Optimization typically involves careful selection and adjustment of stationary phases, mobile phase composition and gradient, flow rate, and column temperature.

    For LC-MS/MS analysis of organophosphate oxons, reversed-phase columns, such as C18 or phenyl-hexyl phases, are commonly employed mdpi.comscielo.brtandfonline.com. Mobile phase optimization often involves mixtures of water or aqueous buffers with organic solvents like methanol (B129727) or acetonitrile, frequently incorporating additives such as formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization and peak shape mdpi.comscielo.broaepublish.com. Gradient elution is standard practice to achieve separation of analytes with diverse polarities within a single analytical run nih.govmdpi.comscielo.br. UHPLC systems utilize columns with smaller particle sizes (e.g., 1.7 µm) to achieve faster separations and improved resolution, with optimized flow rates typically ranging from 0.2 to 0.5 mL/min and column temperatures between 40–60 °C eurl-pesticides.euscielo.broaepublish.com. The objective of these optimizations is to obtain sharp, well-resolved peaks, which directly impacts the sensitivity and accuracy of the detection scirp.org.

    Tandem mass spectrometry (MS/MS) is the detection mode of choice for trace analysis of organophosphate oxons, providing high selectivity and sensitivity. Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) are the primary modes used for quantification. In MRM, specific precursor ions are selected, fragmented in a collision cell, and then specific product ions are detected, allowing for highly targeted analysis nih.govnih.govmdpi.com.

    The selection of optimal precursor and product ion transitions for this compound is achieved by infusing authentic standards and optimizing collision energies and fragmentation voltages nih.govnih.govoaepublish.com. For example, specific mass-to-charge ratios (m/z) for precursor and product ions, along with fragmentation voltages and collision energies, have been reported for related organophosphate oxons in MRM analysis nih.gov. Method validation is critical and includes assessing linearity of calibration curves (typically R² > 0.99), limits of detection (LOD) and quantification (LOQ), accuracy (recovery), precision (relative standard deviation, RSD), and matrix effects nih.govarxiv.orgnih.govnih.gov. The use of stable-isotope labeled internal standards is highly recommended for accurate quantification, helping to mitigate matrix effects and variations in sample preparation and ionization efficiency nih.govnih.gov.

    Optimization of Chromatographic Separation Parameters

    Immunochemical and Spectroscopic Analytical Approaches

    While chromatographic methods offer definitive identification and quantification, immunochemical techniques provide rapid, cost-effective screening capabilities, particularly for high-throughput analysis.

    Immunoassays, notably Enzyme-Linked Immunosorbent Assays (ELISAs), are widely utilized for the rapid screening of organophosphate (OP) pesticides and their oxon metabolites. These methods leverage the high specificity of antibody-antigen interactions, typically employing a competitive binding format plos.orgucanr.edu. In this format, the analyte in a sample competes with a labeled analyte for binding to antibodies immobilized on a microplate plos.orgucanr.edu.

    ELISAs can be designed for class-specific determination of OP pesticides by using antibodies raised against haptens that incorporate a common functional group found in this pesticide class ucanr.edu. Such assays have demonstrated significant sensitivity, with reported IC50 values (the concentration inhibiting 50% of the maximum signal) for OP pesticides ranging from 3.7 to 162.2 ng/mL and LODs as low as 0.6 ng/mL plos.org. While ELISAs offer advantages in speed (often completed in under 100 minutes) and cost-effectiveness compared to chromatographic techniques, they generally exhibit lower selectivity and can be susceptible to matrix effects nih.govplos.orgresearchgate.net. Consequently, ELISAs are primarily employed as preliminary screening tools, with positive results often requiring confirmation by more specific methods like LC-MS/MS ugent.be. The development of monoclonal antibodies has been instrumental in enhancing the specificity and sensitivity of these immunoassay systems plos.orgucanr.eduresearchgate.net.

    Data Table: Performance Metrics of Analytical Methods for Organophosphate Oxons and Related Analytes

    MethodAnalyte(s) / ClassMatrixLOD / LOQRecovery (%)Reference
    LC-MS/MSChlorpyrifos-oxon (CPF-O), Azinphos methyl-oxon (AZM-O)Air samples0.15–1.1 ng/sample71–113 nih.gov
    GC-MS (SIM)Organophosphate Oxons (general)Water0.5–20 ng/mLN/A researchgate.net
    LC-MS/MSDialkyl Phosphate (B84403) MetabolitesHuman Urine0.2–0.8 μg/L>85 nih.gov
    LC-MS/MSOP Oxon degradation products (e.g., CPF-oxon)Air samples0.1–5 μg/L (solution)N/A tandfonline.com
    UHPLC-MS/MSChlormephos (B165930), Fenchlorphos oxonBlack Tea≤ 5 ng/g (for many)70–120 chromatographyonline.com
    UHPLC-MS/MS116 Pesticides (incl. Organophosphates)Honey0.005 mg/kg (LOD)70–120 ufmg.br
    ELISA8 OP PesticidesAgricultural Products0.6–14.2 ng/mL (LOD)70.6–131.9 plos.org
    ELISA (Class-spec)12 OP PesticidesN/AN/A (IC50: 89 ng/mL)N/A ucanr.edu

    Note: N/A indicates data not available or not applicable for the specific metric in the cited study.

    Compound List:

    this compound

    Chlorpyrifos (B1668852) (CPF)

    Chlorpyrifos-oxon (CPF-O)

    Azinphos methyl (AZM)

    Azinphos methyl-oxon (AZM-O)

    Phorate

    Disulfoton

    Terbufos

    Isoxathion

    Isoxathion oxon

    MEP

    MEP oxon

    Prothiofos

    Prothiofos oxon

    Fenamiphos

    Profenofos

    Malathion

    Malathion oxon

    Diazinon (B1670403)

    Diazinon oxon

    Phosmet

    Paraoxon-methyl

    Paraoxon-ethyl

    Fenitrothion

    Fenitrooxon

    EPN

    Cyanophos

    Fenchlorphos

    Fenchlorphos oxon

    Dichlofenthion

    Ethyl-paraoxon (EPOx)

    Dialkylphosphates (DAPs)

    Diethyl phosphate (DEP)

    DMDTP

    DEDTP

    DMTP

    DETP

    Application of Infrared and Mass Spectrometry for Structural Elucidation

    Infrared (IR) spectroscopy and Mass Spectrometry (MS) are pivotal techniques for identifying and confirming the structure of chemical compounds like this compound. IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For organophosphate oxons, characteristic absorption bands typically include those for the P=O stretching vibration, often found in the region of 1200-1300 cm⁻¹. Additionally, P-O-C stretching vibrations (around 950-1050 cm⁻¹) and C-O stretching within the ester linkages (around 1000-1200 cm⁻¹) are observed. The presence of the chlorophenyl group would also contribute specific bands related to aromatic C-H stretching and bending. restek.com

    Mass spectrometry, particularly techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and specificity for structural elucidation and quantification. MS provides the molecular weight of the compound through the molecular ion peak (M⁺) and yields structural information through fragmentation patterns. For organophosphate oxons, fragmentation typically involves the cleavage of ester bonds, loss of alkoxy groups, and characteristic ions derived from the aryl moiety. LC-MS/MS, with its ability to perform multiple reaction monitoring (MRM), offers enhanced selectivity and sensitivity, allowing for the detection of trace amounts of this compound even in complex matrices. nih.govwa.gov The identification of analytes in LC-MS/MS is usually confirmed by retention time and characteristic fragmentation patterns (qualifier ions). nih.gov

    Sample Preparation Strategies for Diverse Matrices

    Effective sample preparation is crucial for the successful analysis of this compound, especially when dealing with various matrices such as environmental samples or food products. This involves efficient extraction, targeted cleanup of interfering substances, and optimization for recovery.

    Extraction Methodologies

    Several extraction techniques are employed to isolate this compound from different sample matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice due to its efficiency, speed, and reduced solvent consumption for multi-residue pesticide analysis. chmlab.comquechers.euiaea.org This method typically involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step with salt and buffer, and then a dispersive Solid Phase Extraction (dSPE) cleanup. quechers.euiaea.org Solid Phase Extraction (SPE) using various sorbent materials, such as C18, is also widely used for extracting organophosphate pesticides from water and other matrices, offering good recoveries and reproducibility. jfda-online.comresearchgate.netepa.gov Accelerated Solvent Extraction (ASE) is another technique that uses elevated temperature and pressure to expedite the extraction process, reducing solvent usage and time. thermofisher.com

    Advanced Cleanup Procedures for Interfering Substances

    Complex matrices often contain co-extracted compounds that can interfere with the analysis, leading to signal suppression or enhancement and inaccurate quantification. Advanced cleanup procedures are employed to remove these interfering substances. Dispersive SPE (dSPE) is a common cleanup step within the QuEChERS methodology, utilizing sorbents like primary and secondary amine (PSA) to remove sugars and organic acids, C18 to remove nonpolar interferences like fats, and graphitized carbon black (GCB) to remove pigments and sterols. restek.comiaea.orgchromatographyonline.comgcms.cz SPE cartridges packed with specific sorbents, such as C18 or aminopropyl (NH2) phases, are also used to selectively retain and elute target analytes while removing matrix components. jfda-online.comepa.goviaea.org For instance, GCB and PSA cartridges are frequently used in combination for effective cleanup of organophosphate pesticide extracts. iaea.org

    Strategies for Enhancing Recovery and Minimizing Matrix Effects

    Enhancing analyte recovery and minimizing matrix effects are critical for accurate quantification. Matrix effects, particularly ion suppression or enhancement in LC-MS/MS, can significantly impact the ionization efficiency of the analyte. mdpi.comchromatographyonline.comrestek.comrestek.com Strategies to mitigate these effects include:

    Optimization of Sample Preparation: Thorough cleanup procedures are essential to remove co-eluting compounds that cause matrix effects. mdpi.comchromatographyonline.comrestek.comlcms.cz

    Use of Internal Standards: Stable isotope-labeled internal standards (ISTDs) are commonly added to samples before extraction to compensate for variations in sample preparation and instrument response, thereby improving accuracy and precision. nih.govwa.govquechers.eu

    Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the samples can help account for matrix effects, although it requires blank matrix material for each commodity. restek.comresearchgate.net

    Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but this requires highly sensitive analytical systems to maintain adequate limits of quantification. chromatographyonline.comrestek.com

    Chromatographic Optimization: Adjusting chromatographic parameters can help separate analytes from interfering compounds, preventing coelution and reducing matrix effects. chromatographyonline.comrestek.com

    Method Validation and Quality Assurance Protocols in Research Settings

    Method validation and robust quality assurance (QA)/quality control (QC) protocols are indispensable for ensuring the reliability and accuracy of analytical data generated in research settings. Validation parameters typically include selectivity, linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comactahort.orgresearchgate.netresearchgate.net

    Selectivity: Assessed by analyzing blank samples to ensure no interference peaks are present at the retention times of the target analytes. mdpi.com

    Linearity: Determined by analyzing calibration standards at various concentrations and evaluating the correlation coefficient (R²), which should typically be greater than 0.99. nih.govresearchgate.netmdpi.comactahort.orgresearchgate.net

    Accuracy and Precision: Evaluated through recovery experiments (spiking blank samples) and by calculating relative standard deviations (RSDs) for intra- and inter-day analyses. Recoveries are generally expected to be within 70-120%, with RSDs below 10-20% depending on the specific parameters and guidelines. mdpi.comactahort.orgresearchgate.netresearchgate.net

    LOD and LOQ: These are determined based on signal-to-noise ratios (e.g., S/N = 3 for LOD, S/N = 10 for LOQ) or statistical methods (e.g., 3.3 × standard deviation of the blank / slope). nih.govresearchgate.netactahort.orgresearchgate.netresearchgate.net

    Quality assurance protocols include the use of internal standards, check standards, and participation in proficiency testing schemes to monitor method performance and ensure data integrity. nih.govosti.govdipalme.org Adherence to guidelines such as those from SANTE (European Commission's Directorate-General for Health and Food Safety) is common for method validation in research. mdpi.comakjournals.comeurl-pesticides.eu

    Biochemical Interactions and Enzymatic Dynamics of Chlormephos Oxon

    Mechanism of Cholinesterase Interaction and Inhibition Dynamics

    Organophosphate oxons, including chlormephos-oxon, are potent inhibitors of cholinesterases, enzymes vital for neurotransmission. Their mechanism of action involves a covalent modification of the enzyme's active site.

    Phosphorylation of Active Site Serine Residues

    The primary target of organophosphate oxons is the acetylcholinesterase (AChE) enzyme, and to a lesser extent, butyrylcholinesterase (BChE). The active form, the oxon (characterized by a P=O bond), acts as a substrate for the enzyme's catalytic triad (B1167595), specifically phosphorylating a serine residue (Ser-203 in human AChE) located within the active site gorge oup.comresearchgate.nettandfonline.comresearchgate.netrsc.org. This phosphorylation event leads to the formation of a stable phosphoester bond, effectively inactivating the enzyme by preventing the hydrolysis of acetylcholine (B1216132). This process is often described as a covalent binding where the oxon's electrophilic phosphorus atom is attacked by the nucleophilic serine hydroxyl group, displacing a leaving group oup.comresearchgate.nettandfonline.comresearchgate.netrsc.orgahajournals.org. The resulting phosphorylated enzyme is significantly less reactive than the acetylated enzyme formed during normal acetylcholine hydrolysis, and in many cases, this inhibition becomes irreversible, particularly after a process known as "aging" researchgate.netresearchgate.net.

    Kinetic Studies of Enzyme-Inhibitor Complex Formation and Dissociation

    The interaction between organophosphate oxons and cholinesterases is characterized by specific kinetic parameters that quantify the rate and stability of enzyme inhibition. The bimolecular inhibition rate constant (kᵢ) is a key parameter, reflecting the speed at which the oxon phosphorylates the enzyme. Following phosphorylation, the enzyme-inhibitor complex can either dissociate (characterized by a dissociation rate constant, k<0xE2><0x82><0x93>₁) or undergo a slower "aging" process (characterized by a rate constant, k₂), leading to irreversible inhibition researchgate.netjst.go.jpoup.comuvigo.es.

    Studies on representative oxons like chlorpyrifos (B1668852) oxon (CPO) and paraoxon (B1678428) (PO) have revealed significant variations in these kinetic parameters depending on the specific oxon, the target cholinesterase (AChE vs. BChE), the species source of the enzyme, and even the concentration of the inhibitor uvigo.esnih.govresearchgate.netmdpi.com. For instance, CPO generally exhibits higher bimolecular inhibition rate constants (kᵢ) against AChE compared to paraoxon, indicating a more potent and rapid inhibition nih.govresearchgate.netmdpi.com. Furthermore, BChE often shows a higher affinity for CPO than AChE, with significantly larger kᵢ values nih.govmdpi.com. Some research also suggests that the measured kᵢ can be concentration-dependent, implying complex binding mechanisms or the involvement of secondary binding sites ajol.inforesearchgate.netresearchgate.net.

    Table 1: Representative Bimolecular Inhibition Rate Constants (kᵢ) of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Chlorpyrifos Oxon (CPO) and Paraoxon (PO)

    OxonEnzyme / Sourcekᵢ (M⁻¹ min⁻¹)kᵢ (nM⁻¹ h⁻¹)Reference
    Chlorpyrifos Oxon (CPO)Recombinant Human AChE (rH AChE)9.3 x 10⁶- nih.gov
    Paraoxon (PO)Recombinant Human AChE (rH AChE)7.0 x 10⁵- nih.gov
    Chlorpyrifos Oxon (CPO)Rat Brain AChE-0.206 ± 0.018 researchgate.net
    Paraoxon (PO)Rat Brain AChE-0.0216 researchgate.net
    Chlorpyrifos Oxon (CPO)Human Serum BChE1.65 x 10⁹- mdpi.com
    Chlorpyrifos Oxon (CPO)Recombinant Human BChE (rH BChE)1.67 x 10⁹- mdpi.com

    Note: Units for kᵢ values vary across studies; values are presented as reported in the respective references.

    Molecular Recognition and Transition State Mimicry by Oxons

    Organophosphate oxons are structurally designed to mimic the tetrahedral transition state formed during the enzymatic hydrolysis of acetylcholine. This molecular recognition is facilitated by the specific architecture of the cholinesterase active site, which includes the catalytic triad (Ser-His-Glu) and surrounding residues that stabilize the transition state researchgate.nettandfonline.comnih.gov. The oxon's electrophilic phosphorus atom is strategically positioned to interact with the nucleophilic serine hydroxyl group, enhancing the binding affinity and promoting the phosphorylation reaction. This transition state mimicry is a crucial aspect of their potent inhibitory activity, ensuring efficient binding and subsequent covalent modification of the enzyme researchgate.nettandfonline.comahajournals.orgnih.gov.

    Role of Esterases in Oxon Hydrolysis and Deactivation

    While cholinesterases are the primary targets of organophosphate oxons, other esterases play a significant role in their metabolism and detoxification, thereby modulating their toxicity.

    Activity of A-Esterases (e.g., Paraoxonase 1/PON1) in this compound Hydrolysis

    Paraoxonase 1 (PON1) is a crucial A-esterase, predominantly found in serum and associated with high-density lipoprotein (HDL), that hydrolyzes the toxic oxon metabolites of various organophosphate insecticides and nerve agents ajol.infonih.govrcsb.orgoup.comresearchgate.netnih.govmetabolomics.se. PON1's ability to detoxify these compounds is influenced by its substrate specificity and catalytic efficiency, which are, in turn, affected by genetic polymorphisms, most notably the Q192R polymorphism ajol.infonih.govoup.comnih.govmetabolomics.seoup.com.

    While direct studies on this compound hydrolysis by PON1 are not extensively detailed in the provided literature, PON1 is known to efficiently hydrolyze other organophosphate oxons such as chlorpyrifos oxon (CPO) and diazoxon (B46664) (DZO) ajol.infonih.govoup.comresearchgate.netsci-hub.se. The catalytic efficiency (often expressed as k<0xE1><0xB5><0x84>ₐₜ/K<0xE2><0x82><0x98>) of PON1 for these substrates varies between the PON1R192 and PON1Q192 alloforms, with PON1R192 generally exhibiting higher efficiency for CPO and paraoxon ajol.infonih.govoup.commetabolomics.seoup.com. However, PON1's efficiency in hydrolyzing paraoxon is considered relatively low and may not provide sufficient in vivo protection against paraoxon exposure alone ajol.inforesearchgate.net. This compound, as an organophosphate oxon, is expected to be a substrate for PON1-mediated hydrolysis, contributing to its detoxification pathway.

    Table 2: Comparative Catalytic Efficiencies (k<0xE1><0xB5><0x84>ₐₜ/K<0xE2><0x82><0x98>) of PON1 Alloforms for Representative Organophosphate Oxons

    OxonPON1 AlloformCatalytic Efficiency (k<0xE1><0xB5><0x84>ₐₜ/K<0xE2><0x82><0x98>)Reference
    Chlorpyrifos Oxon (CPO)R192Higher than Q192 ajol.infonih.govoup.comoup.comsci-hub.se
    Chlorpyrifos Oxon (CPO)Q192Lower than R192 ajol.infonih.govoup.comoup.comsci-hub.se
    Diazoxon (DZO)R192Equivalent to Q192 ajol.infonih.govoup.comoup.com
    Diazoxon (DZO)Q192Equivalent to R192 ajol.infonih.govoup.comoup.com
    Paraoxon (PO)R192~9x more efficient than Q192 jst.go.jpajol.infonih.govoup.commetabolomics.seoup.com
    Paraoxon (PO)Q192Less efficient than R192 jst.go.jpajol.infonih.govoup.commetabolomics.seoup.com

    Note: Specific numerical values for catalytic efficiency are highly dependent on assay conditions and are not consistently reported in a comparable format across all studies. The table reflects relative efficiencies as described.

    Interaction with Carboxylesterases and Their Metabolic Significance

    Carboxylesterases (CES), particularly CES1 and CES2, are mammalian serine hydrolases that play a significant role in the metabolism and detoxification of xenobiotics, including organophosphate oxons nih.govresearchgate.netrcsb.org. These enzymes are potent targets for inhibition by oxons such as chlorpyrifos oxon and paraoxon, often exhibiting nanomolar IC₅₀ values nih.govresearchgate.netrcsb.org. Human CES1, abundant in the liver, is particularly sensitive to inhibition by these oxons, with chlorpyrifos oxon generally demonstrating greater inhibitory potency than paraoxon rcsb.org.

    The inhibition of CES by organophosphate oxons is metabolically significant as it can impair the detoxification of these compounds. Furthermore, CES are involved in the metabolism of various endogenous compounds, including lipids, and in the activation or inactivation of prodrugs rcsb.org. Therefore, the inhibition of CES by environmental oxons may lead to broader physiological consequences beyond the direct effects of cholinesterase inhibition, potentially impacting lipid metabolism and drug efficacy rcsb.org. This compound, as an organophosphate oxon, is expected to interact with CES through a similar mechanism of potent inhibition.

    Table 3: Representative IC₅₀ Values for Carboxylesterase (CES) Inhibition by Chlorpyrifos Oxon (CPO) and Paraoxon (PO)

    OxonCES IsoformIC₅₀ (nM)Reference
    Chlorpyrifos Oxon (CPO)CES1~2 (human liver) rcsb.org
    Paraoxon (PO)CES1~3 (human liver) rcsb.org
    Chlorpyrifos Oxon (CPO)CES12 (porcine liver)
    Paraoxon (PO)CES13 (porcine liver)
    Chlorpyrifos Oxon (CPO)CES2Not specified
    Paraoxon (PO)CES2Not specified

    Note: IC₅₀ values are concentration-dependent and can vary based on assay conditions. Values for human CES1 are generally lower (indicating higher potency) than those reported for porcine CES.

    Table of Compound Names:

    Common NameChemical Name/Synonym
    This compoundO,O-diethyl O-(chloromethyl) phosphorothioate (B77711) S-oxide
    Chlorpyrifos Oxon (CPO)O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphate (B84403)
    Paraoxon (PO)O,O-diethyl O-(p-nitrophenyl) phosphate
    Diazoxon (DZO)O,O-diethyl O-(2-isopropyl-4-methyl-6-pyrimidinyl) phosphate
    Acetylcholinesterase (AChE)EC 3.1.1.7
    Butyrylcholinesterase (BChE)EC 3.1.1.8
    Paraoxonase 1 (PON1)Arylesterase / Organophosphate hydrolase (EC 3.1.8.1)
    Carboxylesterase 1 (CES1)EC 3.1.1.1
    Carboxylesterase 2 (CES2)EC 3.1.1.1

    Modulation of Cytochrome P450 Systems by this compound

    This compound exhibits a notable capacity to modulate the activity of mammalian cytochrome P450 enzymes. These interactions can lead to either the activation or inhibition of specific CYP isoforms, thereby influencing the biotransformation pathways of xenobiotics.

    Influence on Xenobiotic Metabolism (e.g., Naphthalene (B1677914), DEET)

    This compound has been demonstrated to differentially affect the metabolism of key xenobiotics, including naphthalene and N,N-diethyl-m-toluamide (DEET), by human liver microsomes (HLM) and specific CYP isoforms.

    In the metabolism of naphthalene , CPO significantly activated the production of several metabolites. It increased the formation of 1-naphthol (B170400) by 5-fold, 2-naphthol (B1666908) by 10-fold, trans-1,2-dihydro-1,2-naphthalenediol by 1.5-fold, and 1,4-naphthoquinone (B94277) when incubated with HLM. CPO activated naphthalene metabolite production by CYP2C8, CYP2C91, CYP2C19, CYP2D61, CYP3A4, CYP3A5, and CYP3A7. Conversely, CPO inhibited the metabolism of naphthalene by CYP1A1, CYP1A2, CYP1B1, and CYP2B6. Notably, CPO inhibited CYP1A2-mediated naphthalene metabolism while activating CYP3A4-mediated metabolism nih.gov.

    Regarding the metabolism of DEET , CPO also displayed isoform-specific effects. It inhibited the production of N,N-diethyl-m-hydroxymethylbenzamide (BALC) from DEET by HLM, while simultaneously activating the production of N-ethyl-m-toluamide (ET). Further analysis indicated that CYP2B6, the most efficient isoform for BALC production, was inhibited by CPO. In contrast, CYP3A4, the most efficient isoform for ET production, was activated by CPO. CPO inhibited both BALC and ET production by CYP2B6, and for CYP3A4, it activated ET production while inhibiting BALC production nih.gov.

    Data Table 1: Influence of this compound on Naphthalene and DEET Metabolism by Human Liver Microsomes and Specific CYP Isoforms

    XenobioticCYP IsoformMetabolite/ReactionEffect of this compoundFold Change (Naphthalene)
    NaphthaleneCYP1A1Metabolite ProductionInhibitionN/A
    NaphthaleneCYP1A2Metabolite ProductionInhibitionN/A
    NaphthaleneCYP1B1Metabolite ProductionInhibitionN/A
    NaphthaleneCYP2B6Metabolite ProductionInhibitionN/A
    NaphthaleneCYP2C8Metabolite ProductionActivation5-fold (1-naphthol)
    NaphthaleneCYP2C91Metabolite ProductionActivation10-fold (2-naphthol)
    NaphthaleneCYP2C19Metabolite ProductionActivation1.5-fold (diol)
    NaphthaleneCYP2D61Metabolite ProductionActivationN/A
    NaphthaleneCYP3A4Metabolite ProductionActivationN/A
    NaphthaleneCYP3A5Metabolite ProductionActivationN/A
    NaphthaleneCYP3A7Metabolite ProductionActivationN/A
    DEETCYP2B6BALC ProductionInhibitionN/A
    DEETCYP2B6ET ProductionInhibitionN/A
    DEETCYP3A4BALC ProductionInhibitionN/A
    DEETCYP3A4ET ProductionActivationN/A

    Note: Fold changes for naphthalene are specific to certain metabolites as reported in the source. N/A indicates data not specified or applicable for that particular comparison.

    Conformational Changes and Activity Modulation of Specific CYP Isoforms

    The observed modulation of CYP activity by this compound, particularly the activation of CYP3A4 in naphthalene metabolism, suggests potential alterations in enzyme structure and function. It has been proposed that CPO facilitates the binding of naphthalene to CYP3A4. This activation mechanism appears to be independent of cytochrome b5, which typically plays a role in facilitating electron transfer for CYP activity. The independence from cytochrome b5 suggests that CPO's interaction with CYP3A4 may involve a direct conformational change in the CYP isoform itself, rather than solely enhancing the electron transfer process nih.gov. Such conformational shifts can alter the enzyme's active site, affecting substrate binding affinity and catalytic efficiency.

    Comparative Biochemical Interactions with Other Organophosphorus Oxons

    Bioactivation and Detoxification Pathways: The majority of OP insecticides, including phosphorothioates like chlormephos (B165930), require bioactivation through oxidative desulfuration, a process primarily catalyzed by CYP enzymes, to form their highly toxic oxon metabolites oup.comresearchgate.netnih.govneptjournal.com. These oxons are potent inhibitors of AChE. Conversely, CYP enzymes also play a role in the detoxification of OPs by catalyzing dearylation reactions, converting the parent OP or its oxon metabolite into less toxic products oup.comnih.govoup.com. Other enzymes, such as paraoxonase 1 (PON1) and carboxylesterases, are also critical for the hydrolysis and detoxification of OP oxons nih.govresearchgate.netnih.govneptjournal.comresearchgate.nettandfonline.com.

    CYP Isoform Specificity and Comparative Metabolism: Studies comparing the metabolism of different OPs by CYP systems have highlighted isoform-specific activities. For example, the metabolism of chlorpyrifos and diazinon (B1670403) by rat hepatic microsomes revealed differences in their interactions with CYP enzymes. While both compounds undergo CYP-mediated bioactivation to their respective oxons (chlorpyrifos-oxon and diazinon-oxon) and detoxification to pyridinol/pyrimidinol metabolites, their kinetic parameters (Km and Vmax) for these reactions can differ oup.com. Specifically, diazinon metabolism often shows higher affinity (lower Km) and capacity (higher Vmax) for certain CYP-mediated reactions compared to chlorpyrifos oup.com.

    Research investigating the metabolism of chlorpyrifos and parathion (B1678463) by human liver microsomes and recombinant CYP isoforms has identified specific roles for various CYPs. For instance, CYP2B6 and CYP2C19 have been implicated in the metabolism of both chlorpyrifos and parathion, with CYP2B6 showing a preference for desulfuration (activation), and CYP2C19 favoring dearylation (detoxification) capes.gov.br. Other CYP isoforms, including CYP1A2, CYP2C9, CYP3A4, CYP3A5, and CYP3A7, also contribute to the metabolism of these compounds, albeit with varying degrees of activity capes.gov.br. While direct comparative studies focusing on this compound's specific interactions with these CYP isoforms relative to other OPs are less detailed in the available literature, the general pathways of CYP-mediated bioactivation and detoxification are conserved across many organophosphorus compounds.

    Modulation of Enzyme Activity: Beyond direct metabolism, OPs and their oxons can influence enzyme activity. For example, chlorpyrifos and its oxon metabolite have been shown to inhibit certain CYP isoforms researchgate.net. Furthermore, the interaction of OP oxons with AChE is complex, with evidence suggesting binding to secondary sites on the enzyme that can modulate inhibitory capacity, particularly at low concentrations osti.govnih.gov. Comparative studies of chlorpyrifos-oxon and paraoxon demonstrate differences in their AChE inhibition kinetics, with chlorpyrifos-oxon exhibiting a higher molecular rate constant in some assays nih.gov. These complex interactions underscore the multifaceted biochemical engagement of OP compounds with biological systems.

    Computational and Theoretical Studies of Chlormephos Oxon

    Quantum Chemical Calculations for Structural and Electronic Properties

    Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in predicting and understanding the intrinsic properties of molecules. These calculations provide a fundamental basis for interpreting chemical reactivity and physical characteristics.

    Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of materials and molecules. For Chlormephos-oxon, DFT calculations can be utilized to optimize its molecular geometry, determining the most stable arrangement of atoms and their corresponding bond lengths and angles nih.gov. This optimized geometry serves as a foundation for further electronic structure analysis. DFT enables the prediction of various electronic properties, including charge distribution, molecular electrostatic potential, and frontier molecular orbital energies (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). These electronic descriptors are critical for understanding the inherent reactivity of this compound, particularly its propensity to undergo nucleophilic attack or interact with biological targets nih.govscience.gov. For organophosphate oxons, the electronic configuration and the nature of the P=O bond are key determinants of their inhibitory potential. Studies on organophosphate oxons have shown that the HOMO-LUMO energy gap, for instance, can significantly correlate with binding affinity to target enzymes acs.orgscience.gov.

    Beyond geometry and basic electronic properties, DFT is also a valuable tool for predicting spectroscopic parameters that can be experimentally verified. This includes the calculation of vibrational frequencies, which correspond to infrared (IR) and Raman spectra, aiding in the identification and characterization of this compound science.gov. Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying different stable conformers and the energy barriers between them. Conformational analysis is vital for understanding how this compound might orient itself within the active site of an enzyme, as specific conformations may be more favorable for binding and subsequent inhibition.

    Density Functional Theory (DFT) for Molecular Geometry Optimization and Reactivity

    Molecular Dynamics Simulations for Protein-Ligand Interactions

    Molecular Dynamics (MD) simulations provide a dynamic perspective on molecular interactions, allowing researchers to observe the temporal evolution of systems at the atomic level. This is particularly useful for studying the complex interplay between this compound and its biological targets.

    MD simulations are employed to model the binding of this compound to the active sites of esterase enzymes, such as acetylcholinesterase (AChE) science.gov. By simulating the movement of atoms over time, these methods can reveal the detailed binding modes, including the specific amino acid residues involved in interactions like hydrogen bonding, hydrophobic contacts, and electrostatic interactions. Such simulations can help predict binding affinities and identify key features of the active site that contribute to the inhibition process. Organophosphate oxons are known potent inhibitors of AChE, and MD simulations are a standard approach to dissecting these interactions at a molecular level wright.edunih.gov.

    Beyond static binding poses, MD simulations are crucial for understanding the dynamic nature of protein-ligand interactions. They can capture transient interactions, the flexibility of both the ligand and the enzyme's active site, and any induced conformational changes that occur upon binding. Observing how the enzyme's active site adapts to accommodate this compound, or how the ligand itself undergoes conformational adjustments within the binding pocket, provides deeper insights into the mechanism of enzyme inhibition nih.gov. These dynamic aspects are critical for a comprehensive understanding of the inhibitory process.

    Modeling this compound Binding to Esterase Active Sites

    Quantitative Structure-Activity/Retention Relationships (QSAR/QSRR) Modeling

    Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Retention Relationships (QSRR) are powerful cheminformatics techniques that establish mathematical correlations between a compound's chemical structure and its biological activity or physical properties. For organophosphate oxons like this compound, QSAR models are developed to predict their efficacy as enzyme inhibitors, often focusing on parameters like bimolecular rate constants for inhibition acs.orgwright.edu.

    These models typically utilize a set of molecular descriptors, which are numerical representations of a molecule's structural and electronic features. By analyzing a dataset of compounds with known activities and their corresponding descriptors, statistical models (e.g., regression analysis) are built. These models can then predict the activity of new or untested compounds based solely on their calculated descriptors. Studies have shown that various types of descriptors, including topological, geometric, electronic, and quantum mechanical parameters, are essential for building predictive QSAR models for organophosphates science.gov. For example, research on organophosphate oxons has identified the HOMO-LUMO energy gap as a significant descriptor influencing binding affinity to acetylcholinesterase acs.org.

    Table 1: Common Molecular Descriptors Used in QSAR for Organophosphates

    Descriptor TypeExample DescriptorsDescription/Relevance
    Topological/Constitutional Molecular Weight, Number of Heavy Atoms, Wiener Index, Balaban J Index, Connectivity Indices (χ), Randić Index, Kier-Hall IndicesDescribe the size, branching, and connectivity of the molecule. They are invariant to rotation and translation.
    Geometric Molecular Surface Area (e.g., Solvent Accessible Surface Area - SASA), Molecular Volume, Radius of Gyration, Principal Moments of InertiaRelate to the three-dimensional shape and spatial arrangement of atoms, influencing how a molecule interacts with a binding site.
    Electronic Partial Atomic Charges, Dipole Moment, Polar Surface Area (PSA), Electronegativity, Electrophilicity, Nucleophilicity, Electrostatic PotentialDescribe the distribution of electron density, polarity, and electronic character, crucial for understanding intermolecular forces and reactivity.
    Quantum Mechanical HOMO/LUMO Energies, HOMO-LUMO Gap, Mulliken Charges, Dipole Moment (from DFT), Molecular Orbital Coefficients, Dipole polarizabilityDerived from quantum chemical calculations (like DFT), these provide deeper insights into electronic structure, reactivity, and excitation properties, often correlating with binding affinity.

    These computational approaches collectively provide a robust framework for understanding the molecular behavior of this compound, aiding in the prediction of its interactions and activities.

    Development of Predictive Models for Retention Times in Chromatography

    Predicting the retention times of chemical compounds in chromatographic analyses is crucial for their identification and quantification. Quantitative Structure-Retention Relationship (QSPR) models, which correlate molecular structure with chromatographic behavior, and machine learning (ML) approaches are at the forefront of this area. These methods aim to build predictive models that can estimate retention times based on molecular descriptors.

    Research has demonstrated the efficacy of chemometric methods, including Quantitative Structure-Retention Relationships (QSRR), for predicting the retention times of pesticide residues in chromatographic separations researchgate.net. For instance, studies have employed multiple linear regression (MLR) and artificial neural networks (ANN) to establish models that relate molecular descriptors to observed retention times researchgate.net. These models utilize various molecular descriptors, such as topological indices and solvation parameters, to capture the influence of a molecule's structure on its interaction with the chromatographic stationary phase researchgate.netnih.gov.

    For example, in a study predicting gas chromatography-mass spectrometry (GC-MS) retention times for pesticides, Chlormephos (B165930) was analyzed using both MLR and ANN models. The results indicated that while MLR provided a certain level of prediction accuracy, ANN models often offered improved performance, demonstrating the potential of non-linear modeling techniques researchgate.net.

    Table 1: Predicted vs. Experimental Retention Times for Chlormephos

    CompoundModel TypePredicted Retention Time (min)Experimental Retention Time (min)Absolute Error (min)
    ChlormephosMLR11.8810.531.35
    ChlormephosANN14.0010.533.47

    Note: Data adapted from researchgate.net. ANN model refers to a 6-7-1 feed forward network.

    Beyond specific compound predictions, advancements in machine learning, such as deep neural networks and graph attention networks, are enabling more robust and transferable retention time prediction models for liquid chromatography (LC). These models can potentially adapt to different chromatographic conditions, improving their applicability across various analytical scenarios nih.gov. Furthermore, research is exploring retention order indices as a more stable prediction target than absolute retention times, which can be sensitive to minor variations in chromatographic conditions uni-jena.de.

    In Silico Prediction of Biochemical Reactivity and Transformation Pathways

    Understanding the biochemical reactivity and transformation pathways of compounds like this compound is critical for assessing their environmental fate and biological impact. "In silico" methods, employing computational chemistry and modeling, provide a means to investigate these processes. These techniques allow researchers to simulate molecular interactions, predict reaction mechanisms, and identify potential metabolites or degradation products.

    Organophosphate oxons, including this compound, are known for their susceptibility to hydrolysis, particularly in alkaline environments, and can undergo various metabolic transformations nih.gov. Computational chemistry methods, such as Density Functional Theory (DFT) calculations, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, are instrumental in elucidating these complex biochemical pathways frontiersin.org. These methods can help predict reaction kinetics, identify transition states, and understand enzyme-catalyzed transformations frontiersin.orgnih.gov.

    For organophosphorus compounds, in silico approaches can model susceptibility to hydrolysis and predict the formation of degradation products googleapis.com. By analyzing the electronic structure and molecular properties, researchers can infer reactivity patterns and potential metabolic routes. For example, studies on related organophosphates and their oxon metabolites, such as chlorpyrifos-oxon, provide insights into common transformation pathways that can be computationally investigated ubi.pt. These in silico predictions can guide experimental studies, helping to identify key reactive sites and likely transformation products of this compound in biological and environmental systems googleapis.com.

    Application of Machine Learning and Artificial Intelligence in this compound Research

    Machine learning (ML) and artificial intelligence (AI) are revolutionizing various scientific disciplines, including chemistry and toxicology, offering unprecedented capabilities for data analysis, prediction, and discovery. These advanced computational tools are increasingly being applied to understand complex chemical behaviors, predict toxicological profiles, and optimize analytical methodologies for compounds like this compound.

    In the realm of toxicology, AI and ML are employed to develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models that predict a wide range of biological activities and toxicological endpoints based on chemical structure gradientcorp.comnih.gov. These models can help in identifying potential hazards associated with chemical exposure, thereby informing risk assessment strategies nih.govpharma-iq.com. Furthermore, AI is being utilized to build physiologically based pharmacokinetic (PBPK) models, which describe the absorption, distribution, metabolism, and excretion of chemicals, thereby enhancing the understanding of a compound's fate within an organism gradientcorp.com.

    The application of AI extends to accelerating chemical discovery and optimizing research processes. For instance, AI can analyze vast datasets to identify patterns, predict molecular properties, and even design novel molecules with desired characteristics liverpool.ac.ukoxfordglobal.comfrontiersin.org. In analytical chemistry, ML algorithms are being developed to improve the accuracy and efficiency of methods for compound identification and quantification, as seen in the prediction of chromatographic retention times nih.govbiorxiv.orgchemrxiv.org.

    Predicting Environmental Fate: Modeling degradation pathways and persistence in various environmental compartments.

    Enhancing Analytical Detection: Developing more sensitive and selective methods for detecting this compound and its metabolites.

    Predicting Reactivity: Understanding its chemical transformations and interactions with biological targets through advanced QSAR and molecular simulation techniques.

    Accelerating Research: Streamlining the analysis of complex datasets related to its properties and effects.

    The integration of AI and ML into chemical research promises to accelerate the understanding of compounds like this compound, enabling more efficient and predictive scientific investigations.

    Future Perspectives and Interdisciplinary Research Needs

    Advancements in Understanding Chlormephos-oxon Environmental Fate and Persistence

    While Chlormephos (B165930) itself is known to be not typically persistent in soil systems, the environmental fate of its more toxic oxon metabolite is a critical area of ongoing research. herts.ac.uk this compound is formed from its parent compound, Chlormephos, through processes like oxidative desulfuration, which can occur via photolysis and aerobic metabolism. rsc.orgepa.gov

    Understanding the environmental fate of this compound is intrinsically linked to the degradation pathways of Chlormephos. Hydrolysis is a key degradation route, which for Chlormephos can occur via nucleophilic attack on the S-methylene carbon or the phosphorus atom, yielding various products. chemicalbook.com Research on analogous organophosphate oxons, such as chlorpyrifos-oxon, suggests that these metabolites are generally non-persistent in soil under aerobic conditions, with laboratory half-life values of less than a day at 20°C. epa.gov However, it is also recognized that the environmental transformation products of organophosphates can possess different physicochemical properties, potentially leading to greater biotoxicity or environmental persistence than the parent compounds. mdpi.com

    Future advancements will likely focus on more precise quantification of this compound's persistence and mobility across different environmental compartments, such as soil, water, and air. acs.orgnih.gov This requires detailed investigations into its degradation pathways under varied environmental conditions (e.g., pH, temperature, microbial activity) to build more accurate environmental risk assessment models. acs.org

    Environmental Aspect Research Findings and Future Direction Source
    Formation Forms from the parent compound Chlormephos via oxidative desulfuration (photolysis, aerobic metabolism). rsc.orgepa.gov
    Persistence Generally considered less persistent than its parent compound. Analogous oxons show low persistence in aerobic soil. herts.ac.ukepa.gov
    Degradation Subject to hydrolysis. Future studies need to detail specific degradation pathways and products under various environmental conditions. chemicalbook.comacs.org
    Mobility While Chlormephos has low potential to leach, the properties of the oxon require further study to assess mobility and potential for groundwater contamination. herts.ac.ukmdpi.com

    Development of Novel and Highly Selective Analytical Probes for Oxon Metabolites

    The transient nature and low concentrations of oxon metabolites like this compound in environmental and biological samples present significant analytical challenges. nih.gov Research is moving beyond traditional chromatographic methods toward novel, highly selective, and sensitive analytical probes.

    Mass spectrometry (MS) has emerged as a powerful tool for identifying the unique protein adducts formed by organophosphate oxons, which can serve as specific molecular biomarkers of exposure. nih.govresearchgate.net Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being refined for the simultaneous analysis of parent pesticides and their various metabolites, including the oxon forms. auburn.edumdpi.com

    Another promising frontier is the development of biosensors. These include devices based on the inhibition of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). researchgate.net For instance, a microfluidic paper-based analytical device (μPAD) has been developed for the rapid screening of chlorpyrifos-oxon in human serum using a smartphone for detection. Furthermore, fluorescence-based biosensors, which use fluorescent probes linked near the active site of an enzyme, can detect the binding of organophosphates in real-time through changes in fluorescence, offering a method for continuous monitoring. unina.it

    Analytical Approach Principle Application Example Source
    Mass Spectrometry (MS) Identification of specific protein adducts formed by the oxon, serving as molecular biomarkers.Characterizing the structure of the OP adduct and the specific amino acid residue it binds to. nih.govresearchgate.net
    LC-MS/MS Chromatographic separation combined with mass spectrometric detection for high specificity and sensitivity.Simultaneous analysis of fenthion (B1672539) and its five metabolites, including fenthion oxon, in various crops. mdpi.com
    Paper-Based Biosensors (μPADs) Enzyme (e.g., BChE) inhibition measured via colorimetric change, often read by a smartphone.Rapid, low-cost screening of chlorpyrifos-oxon in human serum at the point-of-need.
    Fluorescence-Based Biosensors A fluorescent probe is attached to an enzyme; OP binding causes a detectable change (quenching) in fluorescence.Real-time, continuous monitoring of paraoxon (B1678428) in a solution. unina.it

    Elucidation of Broader Biochemical Network Interactions

    The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132). vulcanchem.comneptjournal.com However, future research aims to elucidate a broader network of biochemical interactions beyond this primary target to fully understand its toxicological profile.

    Studies on organophosphates have revealed interactions with a range of other proteins and receptors. Customized organophosphate-based probes have been used to identify non-AChE targets, which include other serine hydrolases like neuropathy target esterase and carboxylesterases. researchgate.net For example, the serine hydrolase KIAA1363 was identified as a target of chlorpyrifos-oxon in the mouse brain. researchgate.net

    Furthermore, some organophosphates have been shown to directly phosphorylate nicotinic and muscarinic acetylcholine receptors. rsc.org The metabolic pathways themselves represent a complex network of interactions. Cytochrome P450 enzymes are crucial for the bioactivation of thion-containing organophosphates into their oxon forms, while other enzymes, such as paraoxonase 1 (PON1) and other carboxylesterases, are involved in their detoxification. neptjournal.comorst.edu Understanding an individual's or species' expression levels of these enzymes (e.g., PON1) can serve as a biomarker of susceptibility to organophosphate toxicity. researchgate.net

    Integration of Computational and Experimental Approaches for Comprehensive Analysis

    The complexity of chemical compounds like this compound necessitates a synergistic approach that combines computational modeling with experimental validation. This integration allows for a more comprehensive and efficient analysis of a compound's properties, behavior, and toxicity. auburn.edunih.gov

    These computational predictions are then tested and validated through experimental methods. researchgate.net For example, a predicted degradation product from a computational model can be searched for and identified using experimental techniques like LC-MS/MS. auburn.edu Similarly, a toxicity pathway suggested by a QSAR model can be investigated using in vitro and in vivo assays. nih.gov This iterative loop between prediction and validation accelerates research and provides a more robust understanding of the chemical's impact. researchgate.net

    Approach Type Role and Methods Examples of Application Source
    Computational Prediction & Hypothesis Generation: QSAR, DFT, Molecular Docking, Machine Learning.Predicting neurotoxicity based on molecular structure, identifying potential degradation products, designing selective detector molecules. auburn.edunih.govspringernature.comresearchgate.net
    Experimental Validation & Data Generation: LC-MS/MS, NMR, Biosensor Assays, In Vitro/In Vivo Studies.Validating predicted degradation products, measuring enzyme inhibition, confirming biological targets, assessing real-world environmental persistence. auburn.edunih.govresearchgate.net

    Collaborative Research Frameworks for Chemical Compound Studies

    Addressing the multifaceted challenges posed by chemical compounds like this compound requires a shift towards more collaborative and interdisciplinary research frameworks. nih.govmdpi.com These frameworks are essential for integrating knowledge from diverse fields to create a comprehensive picture of a compound's lifecycle and impact.

    An example of a formal collaborative framework is the U.S. Environmental Protection Agency's New Chemicals Collaborative Research Program (NCCRP). This program is structured into interconnected research areas that aim to integrate new alternative methods (NAMs) and computational data into a unified decision support tool for chemical assessment. epa.gov Such frameworks emphasize clear goals, defined roles for collaborators, and the creation of products—such as validated models or assessment tools—that are beneficial to all parties, from academic researchers to regulatory bodies. epa.govacs.org These collaborative efforts are crucial for translating complex scientific data into effective policies and practices that protect human and environmental health. nih.gov

    Q & A

    Q. How can researchers address gaps in this compound’s developmental toxicity data while adhering to ethical guidelines?

    • Methodological Answer : Use alternative in vitro models (e.g., zebrafish embryos or placental barrier co-cultures) to minimize mammalian testing. Collaborate with regulatory agencies to align study designs with emerging OECD protocols for endocrine disruption screening .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.